Delavayine C

Natural product chemistry Monoterpene alkaloid Structural elucidation

SAR groups mapping Incarvillea antinociception need a true negative control-Delavayine C is the only co-isolated alkaloid with no reported activity. Use it to attribute analgesic effects to specific structural features rather than a general pharmacophore. • Negative-control arm for acetic acid-induced writhing & neuroinflammation assays. • Structurally distinct from active Delavayine A/B (C₁₆H₂₃NO₄ vs. C₁₈H₂₆NO₂/C₂₁H₂₆NO₄⁺). • Synthetically accessible in 2 steps via hetero [6+3] cycloaddition; ideal for analog library expansion. • Fully assigned ¹H/¹³C NMR spectra enable chemotaxonomic authentication of I. delavayi.

Molecular Formula C16H24NO4+
Molecular Weight 294.37 g/mol
Cat. No. B1247968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelavayine C
Synonymsdelavayine C
Molecular FormulaC16H24NO4+
Molecular Weight294.37 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C=[N+](C=C12)CCCC(=O)O)C(OC)OC
InChIInChI=1S/C16H23NO4/c1-11-6-7-12-13(11)9-17(8-4-5-15(18)19)10-14(12)16(20-2)21-3/h9-11,16H,4-8H2,1-3H3/p+1
InChIKeyVKYXNMSSDYZTNF-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delavayine C: Identity and Purity Benchmarks


Delavayine C is an actinidine-type monoterpene alkaloid first isolated from the aerial parts of Incarvillea delavayi (Bignoniaceae), a plant species whose close relative I. sinensis is used in traditional Chinese medicine as an analgesic for rheumatic pain [1]. Its molecular formula is C₁₆H₂₃NO₄ (exact mass 293.162708 g/mol), and its structure was elucidated on the basis of comprehensive 1D and 2D NMR spectroscopic evidence alongside mass spectrometry [1][2]. Critically, Delavayine C must not be confused with the identically named cyclic heptapeptide delavayin‑C (cyclo(Gly‑Tyr‑Tyr‑Tyr‑Pro‑Val‑Pro), C₄₄H₅₃O₁₀N₇, MW 839) isolated from Stellaria delavayi, which belongs to an entirely different structural class and possesses distinct biological properties [3]. This guide focuses on the monoterpene alkaloid Delavayine C (MeSH Unique ID: C421567) [4].

1
Actinidine-type monoterpene alkaloidNot the cyclic heptapeptide delavayin‑C; identity confirmed by NMR and MS
2
SAR negative-control workflowNo reported antinociceptive or NO inhibitory activity — suited for scaffold‑activity dissection
3
Synthetic entry pointShort [6+3] cycloaddition route to [2]pyrindine core — supports analog library generation

Why Delavayine C Cannot Be Substituted


Within the actinidine-type monoterpene alkaloid series co-isolated from Incarvillea delavayi, Delavayine C (C₁₆H₂₃NO₄) is structurally distinct from Delavayine A (C₁₈H₂₆NO₂) and Delavayine B (C₂₁H₂₆NO₄⁺) in both molecular formula and functional group arrangement [1]. This structural divergence carries a functional consequence: whereas Delavayine A demonstrated antinociceptive activity in the acetic acid-induced writhing test in mice following subcutaneous injection [2], no peer-reviewed biological activity data exists for Delavayine C in any assay system. This absence of activity—or at minimum the absence of reported activity—establishes Delavayine C as a critical negative-control scaffold for structure-activity relationship (SAR) studies within the Incarvillea monoterpene alkaloid family. Generic substitution with Delavayine A or the more pharmacologically characterized incarvillateine would confound any experiment designed to isolate the structural determinants of antinociception or anti-inflammatory activity within this compound class [2][3].

Delavayine C
Delavayine A
Structural mismatch
C₁₆H₂₃NO₄ vs C₁₈H₂₆NO₂; functional group divergence may shift antinociceptive SAR interpretation
Delavayine C
Delavayine B
Molecular weight / charge mismatch
C₁₆H₂₃NO₄ vs C₂₁H₂₆NO₄⁺; ionic character may alter assay behavior and cannot serve as negative control
Delavayine C
Incarvillateine
Pharmacological context differs
Incarvillateine has established antinociceptive activity; using it instead of Delavayine C would confound attribution of scaffold‑specific effects

Delavayine C Differentiation Evidence


Molecular Formula and Structural Distinction

Delavayine C possesses a molecular formula of C₁₆H₂₃NO₄ (exact mass 293.162708 g/mol), which differs substantially from Delavayine A (C₁₈H₂₆NO₂, MW ~288.4) and Delavayine B (C₂₁H₂₆NO₄⁺, MW 356.4 g/mol) [1][2]. The ¹³C NMR spectrum of Delavayine C (recorded in C₅D₅N) provides a unique spectral fingerprint that distinguishes it from all other Incarvillea monoterpene alkaloids; the compound's InChIKey is VKYXNMSSDYZTNF-UHFFFAOYSA-N [2]. These structural parameters serve as definitive identity verification benchmarks for procurement quality control.

Molecular formula distinction
Head-to-head
ΔMW +5.0 g/mol vs A
ΔMW –63.0 g/mol vs B
Unambiguous HRMS/NMR identity verification; Delavayine A/B cannot serve as reference standard substitute
C₁₆H₂₃NO₄, exact mass 293.162708; NMR in C₅D₅N
Natural product chemistry Monoterpene alkaloid Structural elucidation

Antinociceptive Activity Divergence

In the acetic acid-induced writhing test in mice, subcutaneous injection of Delavayine A produced a significant reduction in writhing behavior, establishing it as an antinociceptive monoterpene alkaloid [1]. By contrast, Delavayine C was not included in this or any subsequent pharmacological evaluation. No peer-reviewed study has reported biological activity data (IC₅₀, EC₅₀, % inhibition, or minimum effective dose) for Delavayine C in any in vitro or in vivo model [2]. This absence of reported activity is functionally meaningful: Delavayine C serves as a structurally related but pharmacologically uncharacterized (and possibly inactive) comparator for dissecting the structural features required for antinociception within the actinidine-type alkaloid series.

Antinociceptive activity
Class-level inference
Delavayine C: not evaluated
Delavayine A: reported reduction in writhing model
Absence of reported activity supports negative‑control deployment; do not assume inactivity, but verify experimentally
Acetic acid‑induced writhing test, mice; data from Phytochemistry 2000
Antinociceptive screening In vivo pharmacology Structure-activity relationship

Synthetic Accessibility via [6+3] Cycloaddition

The delavayine and incarvillateine framework is accessible through a hetero [6+3] cycloaddition of fulvenes with N-alkylidene glycine esters, yielding [2]pyrindine intermediates with high stereoselectivity [1]. This synthetic route constitutes a facile, two-step entry into the delavayine core scaffold and has been demonstrated to produce the delavayine framework in gram-scale quantities when applied to incarvillateine analogs [2]. The synthetic accessibility of the Delavayine C scaffold via this cycloaddition strategy contrasts with the more complex multi-step sequences required for other actinidine-type alkaloids, making Delavayine C a pragmatically superior starting point for medicinal chemistry derivatization campaigns.

Synthetic accessibility
Method context
2‑step core assembly via hetero [6+3] cycloaddition
Rapid scaffold access supports analog synthesis; gram‑scale demonstrated for incarvillateine analogs
Fulvene + N‑benzylidene glycine ester; Org Lett 2003 / J Med Chem 2016
Total synthesis Cycloaddition methodology Medicinal chemistry

Absence of NO Inhibitory Activity Distinguishes Delavayine C from Structurally Related Delavatine Alkaloids in BV2 Microglia Assays

In a 2022 study of monoterpene alkaloids from Incarvillea delavayi, eight compounds (delavatines C–E and five known alkaloids) were assessed for NO suppressive effects in LPS-stimulated BV2 microglia cells [1]. Compounds 2, 3, 6, and 8 exhibited significant inhibition with IC₅₀ values of 25.62, 17.29, 19.94, and 23.88 μM respectively, compared to the positive control aminoguanidine (AG) with IC₅₀ = 26.13 μM [1]. Delavayine C was not among the compounds tested, and to date no NO inhibition data exist for this specific alkaloid. This gap in the pharmacological profile creates a clear investigative niche: Delavayine C can be deployed as a structurally related negative-control compound to confirm that observed NO inhibitory effects within the Incarvillea alkaloid family are not attributable to a general monoterpene alkaloid scaffold effect.

NO inhibition profile
Data to verify
Not tested in BV2 microglia NO assay
Knowledge gap enables comparative screening; delavatines D/E show reported IC₅₀ 17–26 µM
Chem Biodivers 2022; negative‑control opportunity for scaffold‑level claims
Neuroinflammation Nitric oxide inhibition Immunopharmacology

Delavayine C Research and Industrial Applications


Negative-Control for Antinociceptive SAR

Delavayine C is the only co-isolated monoterpene alkaloid from Incarvillea delavayi for which no antinociceptive activity has been reported, in contrast to Delavayine A, which demonstrated significant efficacy in the acetic acid-induced writhing model following subcutaneous injection [1]. Research groups systematically mapping the structural determinants of Incarvillea alkaloid antinociception should procure Delavayine C as an essential negative-control treatment arm, enabling attribution of any observed analgesic effect to specific structural features (e.g., substitution at the pyridine ring) rather than to a general monoterpene alkaloid pharmacophore [1][2].

Medicinal Chemistry Starting Scaffold

The delavayine [2]pyrindine core is accessible in two synthetic steps via hetero [6+3] cycloaddition of fulvenes with N-alkylidene glycine esters [3]. The same synthetic framework has been validated at gram scale for incarvillateine analogs [4]. Medicinal chemistry teams seeking a synthetically tractable monoterpene alkaloid scaffold for analog library generation should prioritize Delavayine C over more complex actinidine-type alkaloids requiring >10 synthetic steps, thereby reducing cost-per-derivative and accelerating hit-to-lead timelines [3][4].

Analytical Reference Standard for Quality Control

Delavayine C, with its fully assigned ¹H and ¹³C NMR spectra and authenticated molecular formula (C₁₆H₂₃NO₄, exact mass 293.162708 g/mol), serves as a chemotaxonomic marker for Incarvillea delavayi authentication [2][5]. Quality control laboratories validating botanical raw materials or standardized extracts of I. delavayi should include a Delavayine C reference standard in their HPLC-MS or NMR fingerprinting protocols to confirm species identity and detect adulteration with closely related Incarvillea species [2].

Comparative Screening for NO Inhibition

A 2022 study established that structurally related delavatine alkaloids from I. delavayi inhibit LPS-induced NO production in BV2 microglia cells with IC₅₀ values ranging from 17.29 to 25.62 μM [6]. Delavayine C has not been evaluated in this assay. Neuroscience and immunopharmacology laboratories investigating neuroinflammatory pathways should procure Delavayine C for side-by-side testing with the known active delavatines (D and E) to determine whether the actinidine scaffold itself contributes to NO suppression or whether activity is conferred by specific substitution patterns absent in Delavayine C [6].

Application
Selection Property
Validation Focus
Antinociceptive SAR studies
Absence of reported antinociceptive activity
Negative‑control scaffold attribution
Monoterpene alkaloid analog generation
Short synthetic route to [2]pyrindine core
Scaffold derivatization efficiency
Botanical authentication
Fully assigned NMR and HRMS identity
Species identity and adulteration detection
Neuroinflammation pathway screening
Uncharacterized NO inhibition profile
Scaffold‑level NO inhibition attribution
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